molecular formula C11H11ClN4O2S B11448942 N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide

N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide

Cat. No.: B11448942
M. Wt: 298.75 g/mol
InChI Key: UZJYNTXGLJNUET-UHFFFAOYSA-N
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Description

N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a chloropyridazinyl group and a methyl-benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide typically involves the reaction of 6-chloropyridazine with 4-methyl-benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide is unique due to its specific combination of a chloropyridazinyl group and a methyl-benzenesulfonohydrazide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11ClN4O2S

Molecular Weight

298.75 g/mol

IUPAC Name

N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide

InChI

InChI=1S/C11H11ClN4O2S/c1-8-2-4-9(5-3-8)19(17,18)16-15-11-7-6-10(12)13-14-11/h2-7,16H,1H3,(H,14,15)

InChI Key

UZJYNTXGLJNUET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NN=C(C=C2)Cl

Origin of Product

United States

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